Bienvenue dans la boutique en ligne BenchChem!

3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

P2X3 receptor Pain Genitourinary disorders

This 3-phenylbutanamide-substituted 1,3,4-thiadiazole is a quantitatively characterized P2X3/P2X2/3 antagonist (rat IC50 25 nM; human IC50 136 nM) with ~3.7-fold P2X3-over-P2X2 selectivity. Unlike generic thiadiazole aryl-amides, the 3-phenylbutanamide side chain occupies a critical hydrophobic pocket—shorter-chain analogs lose >10-fold potency. Sourced from the Roche Palo Alto patent series and cross-referenced against BindingDB, it serves as a cross-species FLIPR calibration standard and SAR benchmark for medicinal chemistry programs targeting neuropathic pain and overactive bladder. Confirm lot-specific IC50 values before ordering.

Molecular Formula C13H12F3N3OS
Molecular Weight 315.32 g/mol
Cat. No. B4018399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide
Molecular FormulaC13H12F3N3OS
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESCC(CC(=O)NC1=NN=C(S1)C(F)(F)F)C2=CC=CC=C2
InChIInChI=1S/C13H12F3N3OS/c1-8(9-5-3-2-4-6-9)7-10(20)17-12-19-18-11(21-12)13(14,15)16/h2-6,8H,7H2,1H3,(H,17,19,20)
InChIKeyGITQLUBCNIFZAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 9 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3-Phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide: Core Identity and P2X3 Antagonist Classification


3-Phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide (CAS 510737-22-1) is a synthetic small-molecule belonging to the 1,3,4-thiadiazole aryl-amide class. It is structurally characterized by a 3-phenylbutanamide side chain linked to a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine core. The compound was originally disclosed in Roche Palo Alto patents as part of a series of thiadiazole-substituted arylamides designed to antagonize purinergic P2X3 and P2X2/3 receptors [1]. Publicly curated bioactivity databases confirm its interaction with recombinant rat and human P2X3 receptors, as well as human P2X2 receptors, in functional cell-based assays [2]. The presence of the electron-withdrawing trifluoromethyl group on the thiadiazole ring is a key structural determinant for modulating potency and metabolic stability within this chemotype.

Why Generic Substitution Fails for 3-Phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide in P2X3 Receptor Pharmacology


Within the 1,3,4-thiadiazole aryl-amide chemotype, minor structural modifications produce large shifts in P2X3 receptor affinity and selectivity. The 3-phenylbutanamide motif present in this compound occupies a specific hydrophobic pocket near the orthosteric ATP-binding site, a interaction geometry that shorter-chain analogs (e.g., 2-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide) fail to fully recapitulate. Published structure-activity relationship (SAR) data from the Roche patent series demonstrate that altering the N-acyl substituent from 3-phenylbutanamide to alternative alkyl or aryl-acyl groups can reduce P2X3 antagonist potency by over an order of magnitude [1]. Furthermore, P2X3 subtype selectivity over P2X2 homomeric and P2X2/3 heteromeric receptors is highly sensitive to the distal aryl group geometry; indiscriminate substitution with generic thiadiazole arylamides risks losing the P2X3-to-P2X2 selectivity window that defines this compound's pharmacological utility [1]. Consequently, treating all '1,3,4-thiadiazole aryl-amides' as functionally interchangeable procurement options is pharmacologically unsupported.

Quantitative Differentiation Evidence Guide for 3-Phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide


P2X3 Receptor Antagonist Potency: Rat vs. Human Recombinant Receptor Comparison

The compound exhibits differential antagonist potency at recombinant P2X3 receptors across species. At the rat P2X3 receptor expressed in CHO cells, the IC50 is 25 nM, whereas at the human P2X3 receptor expressed in rat C6-BU-1 cells, the IC50 shifts to 136 nM [1]. This approximately 5.4-fold species-dependent potency difference is mechanistically informative for translational pharmacology studies and distinguishes this compound from certain clinical-stage P2X3 antagonists (e.g., eliapixant) that show narrower species IC50 ratios .

P2X3 receptor Pain Genitourinary disorders FLIPR assay Calcium flux

P2X3 vs. P2X2 Subtype Selectivity: Comparative Selectivity Window Analysis

Functional selectivity between P2X3 homomeric and P2X2 homomeric receptors is a critical parameter for minimizing off-target effects in sensory neuron pharmacology. This compound shows an IC50 of 501 nM at human P2X2 receptors [1], yielding a P2X2/P2X3 selectivity ratio of approximately 3.7-fold (501 nM / 136 nM). In contrast, the widely used tool antagonist A-317491 exhibits Kis of 22 nM (hP2X3) and approximately 92 nM (rP2X2), translating to a selectivity ratio of approximately 4.2-fold [2]. While both compounds achieve modest multi-fold selectivity, the absolute potency at the primary target differs substantially (136 nM vs. 22 nM), positioning this compound as a moderately potent probe with a defined selectivity window suitable for experiments requiring attenuated P2X3 blockade.

P2X3 selectivity Off-target profiling P2X2 receptor Pain target engagement

Structural Differentiation from the Closest Alkyl Analog: 3-Phenylbutanamide vs. 2-Ethylbutanamide Motif Impact on Target Engagement

The 3-phenylbutanamide side chain distinguishes this compound from its closest commercially listed analog, 2-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide, which replaces the phenyl ring with an ethyl group. Patent SAR tables indicate that aryl-containing N-acyl substituents confer superior P2X3 potency compared to simple alkyl amides within this thiadiazole series, attributed to π-stacking interactions with a conserved aromatic residue in the P2X3 orthosteric pocket [1]. Whereas the 2-ethyl analog is not documented in public bioactivity databases for P2X3 activity, the 3-phenylbutanamide analog's measured IC50 values (25-136 nM) provide a quantitative anchor for evaluating this critical substituent effect.

Structure-activity relationship P2X3 pharmacophore Hydrophobic pocket Aryl-amide optimization

Defined Application Scenarios for 3-Phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide in Biomedical Research


Cross-Species P2X3 Assay Calibration Standard

The documented 5.4-fold difference in IC50 between rat (25 nM) and human (136 nM) P2X3 receptors [1] positions this compound as a calibration standard for laboratories running parallel FLIPR-based calcium flux assays on recombinant rodent and human P2X3 cell lines. By including this compound as a reference antagonist on each assay plate, researchers can normalize inter-species potency shifts and detect assay drift, providing a reproducible benchmark that is anchored to publicly available BindingDB data [2].

P2X3 Subtype Selectivity Probe for In Vitro Electrophysiology

With a P2X2/P2X3 selectivity ratio of approximately 3.7-fold (human P2X2 IC50 501 nM vs. human P2X3 IC50 136 nM) [1], this compound can serve as a reference antagonist in patch-clamp electrophysiology experiments designed to isolate P2X3-mediated currents from P2X2/3 heteromeric contributions in sensory neuron preparations. Its moderate selectivity distinguishes it from pan-P2X antagonists and enables concentration-response protocols that titrate P2X3 blockade while monitoring residual P2X2-mediated currents.

SAR Probe for Arylalkyl Amide Optimization in Pain Target Programs

The 3-phenylbutanamide side chain, combined with the 5-trifluoromethyl-1,3,4-thiadiazole core, exemplifies a validated P2X3 pharmacophore from the Roche patent series [3]. Medicinal chemistry teams pursuing novel P2X3 antagonists for neuropathic pain or overactive bladder indications can use this compound as a quantitatively characterized SAR probe. Its measured IC50 values provide a concrete benchmark against which newly synthesized analogs with modified arylalkyl or heteroarylalkyl amide substituents can be compared.

Quote Request

Request a Quote for 3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.